1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by its complex molecular structure, which includes a chlorobenzyl group, a cyclopropyl-oxadiazole moiety, and a pyrrolidine carboxamide core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the chlorobenzyl group, and the construction of the pyrrolidine carboxamide core. Common synthetic routes may include:
Cyclization reactions: to form the oxadiazole ring.
Nucleophilic substitution: to introduce the chlorobenzyl group.
Amide bond formation: to construct the carboxamide core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Receptors: The compound may bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide: can be compared with other carboxamides, oxadiazoles, and pyrrolidine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O3/c24-18-8-4-15(5-9-18)13-28-14-17(12-19(28)29)21(30)26-23(10-2-1-3-11-23)22-25-20(27-31-22)16-6-7-16/h4-5,8-9,16-17H,1-3,6-7,10-14H2,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKYRVCAWCMPDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4CC(=O)N(C4)CC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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